molecular formula C10H6Cl2N2S2 B12814853 2-Chloro-3-((2-chloro-3-pyridinyl)dithio)pyridine CAS No. 69212-33-5

2-Chloro-3-((2-chloro-3-pyridinyl)dithio)pyridine

Cat. No.: B12814853
CAS No.: 69212-33-5
M. Wt: 289.2 g/mol
InChI Key: XTDQQHOMOGDPRZ-UHFFFAOYSA-N
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Description

2-Chloro-3-((2-chloro-3-pyridinyl)dithio)pyridine is an organic compound with the molecular formula C10H6Cl2N2S2 It is characterized by the presence of two pyridine rings connected by a disulfide bond, with each pyridine ring substituted by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-((2-chloro-3-pyridinyl)dithio)pyridine typically involves the reaction of 2-chloro-3-pyridinethiol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the disulfide bond between the two pyridine rings. The general reaction scheme is as follows:

    Starting Materials: 2-chloro-3-pyridinethiol and sulfur dichloride.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The temperature is maintained at a moderate level to facilitate the formation of the disulfide bond.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-((2-chloro-3-pyridinyl)dithio)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfide bond, yielding the corresponding thiols.

    Substitution: The chlorine atoms on the pyridine rings can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2-chloro-3-pyridinethiol.

    Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-((2-chloro-3-pyridinyl)dithio)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-((2-chloro-3-pyridinyl)dithio)pyridine involves its interaction with molecular targets such as enzymes and receptors. The disulfide bond can undergo redox reactions, influencing the compound’s biological activity. The chlorine atoms and pyridine rings contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-pyridinol: A related compound with a hydroxyl group instead of the disulfide linkage.

    2,3-Dichloropyridine: Similar in structure but lacks the disulfide bond.

    2-Chloro-3-pyridinyl 3-piperidinyl ether: Contains an ether linkage instead of the disulfide bond.

Uniqueness

2-Chloro-3-((2-chloro-3-pyridinyl)dithio)pyridine is unique due to its disulfide bond, which imparts distinct chemical and biological properties

Properties

CAS No.

69212-33-5

Molecular Formula

C10H6Cl2N2S2

Molecular Weight

289.2 g/mol

IUPAC Name

2-chloro-3-[(2-chloropyridin-3-yl)disulfanyl]pyridine

InChI

InChI=1S/C10H6Cl2N2S2/c11-9-7(3-1-5-13-9)15-16-8-4-2-6-14-10(8)12/h1-6H

InChI Key

XTDQQHOMOGDPRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)SSC2=C(N=CC=C2)Cl

Origin of Product

United States

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